molecular formula C13H15NS B1612814 4-Benzo[B]thiophen-3-YL-piperidine CAS No. 56839-05-5

4-Benzo[B]thiophen-3-YL-piperidine

Cat. No.: B1612814
CAS No.: 56839-05-5
M. Wt: 217.33 g/mol
InChI Key: DBUIVKOQVKOJGV-UHFFFAOYSA-N
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Description

4-Benzo[B]thiophen-3-YL-piperidine is a heterocyclic compound that features a benzothiophene ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzo[B]thiophen-3-YL-piperidine typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a benzothiophene derivative and a piperidine derivative under specific conditions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzo[B]thiophen-3-YL-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Chemical Synthesis and Research

Building Block in Organic Chemistry
4-Benzo[B]thiophen-3-YL-piperidine serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functionalizations, making it useful in the development of new compounds with desired properties. For instance, it is utilized in the synthesis of derivatives that exhibit specific biological activities or improved pharmacological profiles .

Reactions and Mechanisms
The compound can undergo several chemical reactions:

  • Oxidation : Converts the benzo[b]thiophene ring into sulfoxides or sulfones.
  • Reduction : Can yield dihydrobenzo[b]thiophene derivatives.
  • Substitution : The piperidine ring is amenable to nucleophilic substitution reactions.

These reactions highlight its utility in synthetic organic chemistry.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and possess significant antimicrobial effects against certain pathogens .

Mechanism of Action
The compound's mechanism of action may involve interactions with specific molecular targets, such as receptors or enzymes, modulating their activity. The benzo[b]thiophene ring can engage with hydrophobic pockets in proteins, while the piperidine moiety may form hydrogen bonds with amino acid residues, enhancing its biological activity.

Medicinal Applications

Pharmaceutical Development
this compound is being explored as a precursor for developing pharmaceutical agents targeting the central nervous system (CNS). Its structural characteristics make it suitable for creating ligands for CNS receptors, which could lead to new treatments for neurological disorders .

Case Study: Anticonvulsant Activity
A focused series of compounds derived from similar structures has been evaluated for their antiseizure properties. These studies have identified promising candidates that exhibit significant protective effects in animal models of epilepsy and neuropathic pain .

Industrial Applications

Organic Semiconductors
In the industrial sector, this compound is investigated for its potential use in developing materials with specific electronic properties. Its unique structure lends itself to applications in organic semiconductors, which are crucial for advancements in electronic devices such as OLEDs (organic light-emitting diodes) and organic photovoltaic cells .

Data Tables

Activity TypeAssessed CompoundsResults
AntimicrobialVarious derivativesSignificant inhibition observed
AnticancerSelected analogsInhibition of cancer cell proliferation
AnticonvulsantDerivatives testedProtective effects in seizure models

Mechanism of Action

The mechanism of action of 4-Benzo[B]thiophen-3-YL-piperidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzo[B]thiophen-3-YL-piperidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-Benzo[B]thiophen-3-YL-piperidine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H12_{12}ClN
  • Molecular Weight : 219.74 g/mol
  • Structural Features : The compound features a benzo[b]thiophene moiety fused with a piperidine ring, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is being studied for its effectiveness against various bacterial strains, including multidrug-resistant organisms.

  • Mechanism : The compound may act as an inhibitor of bacterial topoisomerases, essential enzymes for bacterial DNA replication and transcription .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Initial studies suggest that it may inhibit the growth of certain cancer cell lines.

  • Case Study : In vitro assays demonstrated that derivatives of this compound can inhibit the activity of trypanothione reductase (TryR), a target in treating parasitic infections like those caused by Trypanosoma brucei and Leishmania species .

Neuropharmacological Effects

The compound is being investigated for potential neuropharmacological effects, particularly in relation to seizure disorders.

  • Research Findings : In animal models, compounds similar to this compound showed anticonvulsant properties in various seizure models, indicating potential utility in treating epilepsy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Ligand Activity : It may serve as a ligand for certain receptors or enzymes, modulating their activity through interactions with hydrophobic pockets and hydrogen bonding with amino acid residues.

Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
AntimicrobialInhibits bacterial topoisomerases
AnticancerInhibits trypanothione reductase
AnticonvulsantProtective effects in seizure models

Properties

IUPAC Name

4-(1-benzothiophen-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUIVKOQVKOJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617176
Record name 4-(1-Benzothiophen-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56839-05-5
Record name 4-Benzo[b]thien-3-ylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56839-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Benzothiophen-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

11 g of 1-methyl-4-(benzo[b]thien-3-yl)-piperidine is dissolved in 120 ml of toluene. At a reaction temperature of 50°, 20 g of chloroformic acid ethyl ester is slowly added dropwise under a strong flow of nitrogen. The solution is thereupon stirred for 20 hours at 50°; a further 10 g of chloroformic acid ethyl ester is added dropwise and stirring is continued for 2 hours at 50°. The excess chloroformic acid ethyl ester is subsequently distilled off under normal pressure, the solution is cooled to 70°, filtered under suction and the filter residue is afterwards washed with 500 ml of toluene. The combined filtrates are successively washed with 500 ml of water, 800 ml of a 10% solution of methanesulphonic acid in water, 500 ml of water, 500 ml of 2N sodium hydroxide solution and 500 ml of water; they are dried with sodium sulphate, filtered and concentrated by evaporation. The resulting 4-benzo[b]thien-3-yl)-1-piperidinecarboxylic acid ethyl ester is dissolved in 110 ml of ethylene gylcol. After the addition of 13 g of solid sodium hydroxide, the formed cloudy solution is heated, with vigorous stirring, for 15 hours at 160°. The reaction solution is thereupon cooled to 20°, and extracted three times with 500 ml of ethyl acetate each time. The organic phases are washed 5 times with 1 litre of water each time, dried with sodium sulphate, filtered, combined, and concentrated by evaporation. The residue is dissolved in 500 ml of 2N hydrochloric acid and the acid solution is extracted with toluene. The aqueous solution is thereupon adjusted to have a pH-value of 12 by addition of 10% sodium hydroxide solution, and is then extracted with one litre of chloroform. The chloroform solution is dried with sodium sulphate, filtered and concentrated by evaporation; there is obtained crude 4-(benzo[b]thien-3-yl)-piperidine. The hydrochloride is prepared with hydrogen chloride in ethyl acetate and recrystallised from acetone, whereupon it melts above 270°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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